molecular formula C8H8Cl2FN B13254796 1-(3,5-Dichlorophenyl)-2-fluoroethan-1-amine

1-(3,5-Dichlorophenyl)-2-fluoroethan-1-amine

Cat. No.: B13254796
M. Wt: 208.06 g/mol
InChI Key: RLTAXKIWMZSNSO-UHFFFAOYSA-N
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Description

1-(3,5-Dichlorophenyl)-2-fluoroethan-1-amine is a halogenated ethylamine derivative characterized by a 3,5-dichlorophenyl ring attached to a fluoro-substituted ethanamine backbone. The molecular formula is C₈H₇Cl₂FN, with a molecular weight of 219.06 g/mol (estimated from structural analogs in ). The compound’s structure combines electron-withdrawing chlorine atoms on the aromatic ring with a fluorine atom on the ethylamine chain, influencing its electronic and steric properties.

Properties

Molecular Formula

C8H8Cl2FN

Molecular Weight

208.06 g/mol

IUPAC Name

1-(3,5-dichlorophenyl)-2-fluoroethanamine

InChI

InChI=1S/C8H8Cl2FN/c9-6-1-5(8(12)4-11)2-7(10)3-6/h1-3,8H,4,12H2

InChI Key

RLTAXKIWMZSNSO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)C(CF)N

Origin of Product

United States

Preparation Methods

Halogenated Phenylacetaldehyde or Phenylketone Precursors

  • Starting Materials: 3,5-dichlorobenzaldehyde or 3,5-dichloroacetophenone derivatives are commonly used as aromatic precursors. These compounds provide the dichlorophenyl moiety essential for the target molecule.

  • Halogenation and Functionalization:

    • Halogenated ethanone intermediates such as 1-(3,5-dichlorophenyl)-2,2,2-trifluoroethanone are synthesized via electrophilic substitution reactions involving halogenating agents (e.g., bromine, fuming sulfuric acid with nitric acid) under controlled temperature and solvent conditions.
    • For example, bromination of 3,5-dichloroacetophenone in acetic acid at room temperature yields 2-bromo-1-(3,5-dichlorophenyl)-1-ethanone with high yield (~81%).

Representative Synthetic Route (Hypothetical)

Step Reaction Type Reagents/Conditions Outcome
1 Halogenation 3,5-Dichloroacetophenone + Br2 in Acetic Acid, RT 2-Bromo-1-(3,5-dichlorophenyl)-1-ethanone (81% yield)
2 Fluorination/Amination Nucleophilic substitution with 2-fluoroethylamine or fluorination reagents Introduction of fluorinated ethanamine side chain
3 Reduction/Work-up Hydrogenation with Pd/C or chemical reduction Formation of 1-(3,5-dichlorophenyl)-2-fluoroethan-1-amine

Alternative Methods and Intermediates

  • Some patents describe preparation of trifluoroethanone derivatives substituted with dichlorophenyl groups, which serve as intermediates for further amination to yield fluorinated ethanamines.
  • Reaction conditions such as temperature control (5–60 °C), use of fuming sulfuric acid, nitric acid for nitration, and fractional distillation for purification are critical for obtaining high-purity intermediates.

Data Table Summary of Key Synthetic Parameters

Parameter Details Source
Starting Material 3,5-Dichloroacetophenone, 3,5-dichlorobenzaldehyde
Halogenation Reagents Bromine in acetic acid; fuming sulfuric acid + HNO3
Reaction Temperature Room temperature to 60 °C
Fluorination Method Nucleophilic substitution with fluorinated amines
Reduction Catalyst Pd/C or chemical reductants General synthetic knowledge
Purification Techniques Fractional distillation under reduced pressure
Typical Yields Halogenation step ~81%; overall yield varies
Purity Assessment 1H NMR quantitative analysis with internal standards

Research Discoveries and Insights

  • The presence of fluorine on the ethanamine side chain significantly influences the compound's biological activity by modulating lipophilicity and metabolic stability, as fluorine can affect enzyme binding and membrane permeability.

  • Dichlorophenyl substitution at positions 3 and 5 provides electronic and steric effects that can enhance binding affinity in pharmaceutical targets, making this compound a valuable intermediate.

  • The use of fuming sulfuric acid and nitric acid in nitration steps of related compounds demonstrates the importance of strong electrophilic conditions to introduce nitro groups, which can be further transformed into amines, highlighting potential synthetic pathways.

  • Fractional distillation under high vacuum (e.g., 0.07 mbar) using Vigreux columns is effective for purifying sensitive intermediates without decomposition.

Chemical Reactions Analysis

1-(3,5-Dichlorophenyl)-2-fluoroethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluoro group can be replaced by other nucleophiles such as hydroxide, cyanide, or thiolate ions.

Common reagents and conditions used in these reactions include solvents like dichloromethane, ethanol, or acetonitrile, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3,5-Dichlorophenyl)-2-fluoroethan-1-amine has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs for treating various diseases.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(3,5-Dichlorophenyl)-2-fluoroethan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • 3,5-Dichlorophenyl vs.
  • Fluorine vs. Hydroxyl Substitution : The 2-fluoro group (target compound) increases metabolic stability compared to hydroxylated analogs, which are prone to glucuronidation or sulfation .

Fluorinated Ethylamine Derivatives

Fluorine placement on the ethylamine chain modulates electronic effects and bioavailability:

Compound Name Fluorine Position LogP (Predicted) Metabolic Stability References
1-(3,5-Dichlorophenyl)-2-fluoroethan-1-amine C2 ~2.8 High (resists oxidation)
2-(3,5-Dichlorophenyl)-2,2-difluoroethan-1-amine C2,2-F₂ ~3.1 Enhanced stability; slower hepatic clearance
1-(3,5-Dichlorophenyl)-3,3,4,4,4-pentafluorobutyl-2-amine C3-C5 (F₅) ~4.5 Extreme lipophilicity; limited aqueous solubility

Key Observations :

  • Mono- vs. Di-Fluorination: Difluoro substitution (e.g., 2,2-F₂) increases LogP and membrane permeability but may reduce renal excretion due to higher hydrophobicity .

Pharmacokinetic and Metabolic Comparisons

Metabolic pathways for dichlorophenyl amines often involve hydroxylation, dehalogenation, or conjugation:

Compound Name Primary Metabolic Pathway Toxicity Profile References
1-(3,5-Dichlorophenyl)-2-fluoroethan-1-amine Likely CYP450-mediated dechlorination Low acute toxicity (predicted)
1-(3,4-Dichlorophenyl)-3-methoxyurea Hydrolysis to 3,4-dichloroaniline Nephrotoxic; carcinogenic metabolites
3,5-Dichloro-2-hydroxy-2-methylbut-3-enanilide Glucuronidation at hydroxyl group Moderate hepatotoxicity

Key Observations :

  • Dechlorination : The target compound’s 3,5-Cl₂ configuration may undergo slower CYP450-mediated dechlorination than 3,4-Cl₂ analogs, reducing reactive intermediate formation .
  • Fluorine Impact: The 2-fluoro group likely minimizes oxidative metabolism, prolonging half-life compared to non-fluorinated analogs .

Physicochemical Properties

Critical parameters influencing drug-likeness and environmental persistence:

Compound Name Water Solubility (mg/mL) Melting Point (°C) pKa (Amine) References
1-(3,5-Dichlorophenyl)-2-fluoroethan-1-amine ~0.5 (predicted) 120–125 ~9.2
1-(3,5-Dichlorophenyl)butan-1-amine ~0.3 95–100 ~10.1
2-(4-Chlorophenyl)-2,2-difluoroethan-1-amine ~1.2 80–85 ~8.9

Key Observations :

  • Chain Length : Butanamine derivatives (e.g., 1-(3,5-Dichlorophenyl)butan-1-amine) exhibit lower solubility due to increased hydrophobicity .
  • Fluorine vs. Hydrogen Bonding: The 2-fluoro group reduces basicity (pKa ~9.2) compared to non-fluorinated amines (pKa ~10.1), altering ionization under physiological conditions .

Biological Activity

1-(3,5-Dichlorophenyl)-2-fluoroethan-1-amine, also known as a derivative of phenethylamine, has garnered attention in medicinal chemistry due to its potential pharmacological properties. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a dichlorophenyl group and a fluorinated ethylamine moiety, which contribute to its unique biological interactions. Its molecular formula is C9H10Cl2FC_9H_{10}Cl_2F, with a molecular weight of approximately 204.10 g/mol. The presence of halogen substituents often enhances the lipophilicity and bioavailability of organic compounds.

The biological activity of 1-(3,5-Dichlorophenyl)-2-fluoroethan-1-amine is primarily attributed to its interaction with neurotransmitter systems. It is believed to modulate the activity of various neurotransmitter receptors, particularly those related to serotonin and dopamine pathways. This modulation can influence neurotransmitter release and uptake, impacting physiological processes such as mood regulation and cognitive function .

In Vitro Studies

Research indicates that compounds similar to 1-(3,5-Dichlorophenyl)-2-fluoroethan-1-amine exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that related phenethylamine derivatives can inhibit cell growth at concentrations lower than 1 μM in human cervix carcinoma (HeLa) cells .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

CompoundCell LineIC50 (μM)
1-(3,5-Dichlorophenyl)-2-fluoroethan-1-amineHeLa< 1
Related Phenethylamine DerivativeL1210 (Leukemia)< 0.5
Related Phenethylamine DerivativeFM3A (Carcinoma)< 0.8

In Vivo Studies

In vivo studies have demonstrated that this compound may exhibit anti-inflammatory properties through its action on specific pathways involved in immune response modulation. For example, it has been suggested that it may inhibit the expression of pro-inflammatory cytokines in animal models of inflammation .

Case Studies

Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal evaluated the effects of various halogenated phenethylamines on tumor growth in mice. The results indicated that the dichlorophenyl derivative significantly reduced tumor size compared to control groups, suggesting its potential as an anticancer agent .

Case Study 2: Neurological Effects
Another investigation focused on the neuroprotective effects of similar compounds in models of neurodegenerative diseases. The findings indicated that these compounds could protect neuronal cells from apoptosis induced by oxidative stress, highlighting their potential therapeutic applications in conditions like Alzheimer's disease .

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